molecular formula C7H6OS2 B13143858 Thieno[3,2-b]thiophen-3-ylmethanol

Thieno[3,2-b]thiophen-3-ylmethanol

Cat. No.: B13143858
M. Wt: 170.3 g/mol
InChI Key: QXJIBEMIIKKZHW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophen-3-ylmethanol (CAS 1628918-78-4) is a high-value fused heterocyclic building block specifically designed for advanced materials research and development. This compound features the electron-rich, planar, and rigid thieno[3,2-b]thiophene (TT) core, a structure renowned for enhancing coplanarity, extending π-conjugation, and promoting strong intermolecular S⋅⋅⋅S interactions in conjugated systems . The addition of the hydroxymethyl functional group at the 3-position provides a versatile handle for further synthetic modification and polymer backbone development. This chemical serves as a critical precursor in the synthesis of novel organic semiconducting materials. Its primary research value lies in the development of p-type (hole-transport) semiconductors for a range of cutting-edge applications . These applications include organic field-effect transistors (OFETs), where such materials contribute to high charge-carrier mobility and device stability , and perovskite solar cells (PSCs), where they can be utilized to create efficient hole-transport materials (HTMs) . The rigid, conjugated structure of the TT core helps to achieve a low highest occupied molecular orbital (HOMO) energy level, which can improve oxidative stability and enhance hole injection efficiency in electronic devices . Researchers leverage this compound to construct conjugated polymers and small molecules with tailored optical and electronic properties, making it a fundamental tool in organic electronics and optoelectronics . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6OS2

Molecular Weight

170.3 g/mol

IUPAC Name

thieno[3,2-b]thiophen-6-ylmethanol

InChI

InChI=1S/C7H6OS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4,8H,3H2

InChI Key

QXJIBEMIIKKZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC=C2CO

Origin of Product

United States

Preparation Methods

Synthesis of Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophene derivatives can be synthesized using palladium-catalyzed Stille or Suzuki coupling reactions. Thieno[3,2-b]thiophene-2-carboxylic acid (D ) and thieno[3,2-b]thiophene (E ) are prepared from commercially available 3-bromothiophene (A ) following Fuller's method. 2,5-Dibromothieno[3,2-b]thiophene (1 ) is synthesized according to procedures reported by Xinnan.

Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

  • 00 g (6.58 mmol) of compound 2 is dissolved in 50 mL of dry THF and cooled in an acetone/dry ice bath for 20 minutes. 8.22 mL (13.16 mmol) of n-butyllithium (1.60 M solution in hexanes) is added dropwise, and the mixture is stirred for 1 hour. The mixture is removed from the ice bath, warmed to room temperature, and then returned to the ice bath. 3.57 mL (13.16 mmol) of tributyltin chloride is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour, resulting in 2,5-bis(5-tributylstannylthien-2-yl)thieno[3,2-b].

Synthesis of 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (3) (TT-CN)

  • 48 g (1.84 mmol) of 2 is dissolved in 15 mL of chlorobenzene. The reaction is stirred at this temperature for 8 hours, and then the mixture is extracted with CH2Cl2, a 10% NaHCO3 solution, and water. The organic layer is dried over Na2SO4 and filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography eluting with a mixture of n-hexane/CH2Cl2 (5:1) to obtain 0.31 g (70%) of the title compound 3 .

Spectroscopic Data:

  • ¹H NMR (CDCl3, 500 MHz): δ 7.85 (d, J = 8.8 Hz, 2H), 7.74 (d, J = 8.2 Hz, 2H), 7.64 (s, 1H), 7.45 (d, J = 5.3 Hz, 1H), 7.34 (d, J = 5.3 Hz, 1H).
  • ¹³C NMR (CDCl3, 126 MHz): δ 140.1, 138.9, 137.3, 132.8, 132.5, 127.7, 126.7, 125.1, 119.9, 118.8, 110.9.
  • MS m/z: 241.9 (M+).

Synthesis of 4-[2-(4-Diphenylaminophenyl)thieno[3,2-b]-thiophen-3-yl]benzonitrile (TT-TPA)

0.2 g (0.500 mmol) of 4 and 0.28 g (0.750 mmol) of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are dissolved in 25 mL of THF and degassed for 40 minutes with N2. K2CO3 (2.5 mL, 2 M) and Pd(PPh3)4 (0.0025 mmol) are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 80 °C for 48 hours. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH2Cl2 (4:1).

Synthesis of 4-(2-(4-(1,2,2-Triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (TT-TPE)

  • 15 g (0.262 mmol) of 4 and 0.21 g (0.47 mmol) of 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.0025 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 80 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH.

Synthesis of 4-[2,5-Bis(4-diphenylaminophenyl)thieno[3,2-b]thiophen-3-yl]benzonitrile (TPA-TT-TPA)

  • 2 g (0.500 mmol) of 5 and 0.37 g (1.00 mmol) of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.005 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 75 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH2Cl2.

Synthesis of 4-(2,5-Bis(4-(1,2,2-triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (TPE-TT-TPE)

  • 15 g (0.375 mmol) of 5 and 0.43 g (0.94 mmol) of 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.005 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 75 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH.

Synthesis of 4-(5-Bromo-2-(4-(1,2,2-triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (Br-TT-TPE)

  • 2 g (0.83 mmol) of TT-TPE is dissolved in 10 mL of DMF, and 0.145 g (0.83 mmol) of NBS is added at −10 °C in the dark. After the reaction is stirred for 8 hours at the same temperature, the mixture is poured into 50 mL of water, and the precipitate.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophen-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thieno[3,2-b]thiophenes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-b]thiophen-3-ylmethanol vs. 3-Thiophenemethanol
  • Structural Differences: this compound: Fused bicyclic system (two thiophene rings) with a hydroxymethyl group. 3-Thiophenemethanol: Single thiophene ring with a hydroxymethyl group at the 3-position .
  • Synthesis: this compound may be synthesized via Pd-catalyzed Stille/Suzuki coupling, as seen in related thieno[3,2-b]thiophene derivatives . 3-Thiophenemethanol is prepared via the Fisher reaction or nucleophilic substitution .
This compound vs. 2-(3-Thienyl)ethanol
  • Structural Differences: 2-(3-Thienyl)ethanol: Ethanol chain attached to a single thiophene ring .
  • Properties: The fused-ring system in this compound enhances π-conjugation, making it more suitable for optoelectronic applications compared to the simpler 2-(3-Thienyl)ethanol .

Physical and Chemical Properties

Table 1: Comparative Data for this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Solubility Thermal Stability (°C) Key Applications
This compound* C₇H₆OS₂ 178.25 Ethanol, DMSO >250 (decomposes) Organic semiconductors
3-Thiophenemethanol C₅H₆OS 114.16 THF, Chloroform ~150 Pharmaceutical intermediates
2-(3-Thienyl)ethanol C₆H₈OS 128.19 Water, Methanol ~100 Synthetic building block
Thieno[3,2-b]thiophene-2-carboxylic acid C₆H₄O₂S₂ 172.22 Polar aprotic solvents >300 Organic electronics

*Predicted values based on analogous compounds.

Key Observations:
  • Solubility: The hydroxymethyl group in this compound improves solubility in polar solvents compared to non-functionalized thieno[3,2-b]thiophenes (e.g., thieno[3,2-b]thiophene-2-carboxylic acid) .
  • Thermal Stability : Fused-ring systems exhibit superior thermal stability (>250°C), critical for semiconductor device fabrication .

Functional and Application Comparisons

  • Organic Electronics: this compound derivatives show promise as p-type semiconductors due to extended π-conjugation and tunable electronic properties . Simpler thiophene alcohols (e.g., 3-Thiophenemethanol) lack the conjugation length for such applications .
  • Pharmaceuticals: 3-Thiophenemethanol is used as an intermediate in drug synthesis, whereas this compound’s fused structure may offer unique bioactivity yet to be explored .
  • Synthetic Versatility: this compound can undergo further functionalization (e.g., esterification, oxidation) similar to 2-(3-Thienyl)ethanol, enabling diverse derivative synthesis .

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